![molecular formula C8H8N2O B117686 7,8-Dihydro-1,6-naphthyridin-5(6H)-one CAS No. 155058-02-9](/img/structure/B117686.png)
7,8-Dihydro-1,6-naphthyridin-5(6H)-one
Descripción general
Descripción
7,8-Dihydro-1,6-naphthyridin-5(6H)-one is an organic compound with the CAS Number: 155058-02-9 . It has a molecular weight of 148.16 and its IUPAC name is 7,8-dihydro [1,6]naphthyridin-5 (6H)-one .
Molecular Structure Analysis
The molecule contains a total of 20 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dry environment . The InChI code for the compound is 1S/C8H8N2O/c11-8-6-2-1-4-9-7 (6)3-5-10-8/h1-2,4H,3,5H2, (H,10,11) .Aplicaciones Científicas De Investigación
Phosphodiesterase Type 4 (PDE4) Inhibitors
The compound “7,8-Dihydro-1,6-naphthyridin-5(6H)-one” has been used in the development of Phosphodiesterase Type 4 (PDE4) inhibitors . PDE4 inhibitors have a wide range of potential applications in treating conditions like asthma, COPD (Chronic Obstructive Pulmonary Disease), and other inflammatory diseases .
The rational design of a novel template of naphthyridinones rapidly led to PDE4 inhibitors with subnanomolar enzymatic potencies . X-ray crystallography confirmed the binding mode of this novel template . Compounds with double-digit picomolar enzymatic potencies were achieved through further structure-based design by targeting both the PDE4 enzyme metal-binding pocket and occupying the solvent-filled pocket .
Inhaled Medications
This compound has also been used in the development of inhaled medications . The strategy for lung retention and long duration of action was based on low aqueous solubility . In vivo efficacies were measured in a rat lung neutrophilia model by suspension microspray and dry powder administration .
Despite sustained lung levels, dry powder administration performed much less well and without proper dose–response, highlighting clear differences between the two formulations . This indicates a deficiency in the low aqueous solubility strategy for long duration lung efficacy .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319 , which indicate that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mecanismo De Acción
Target of Action
The primary target of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one is the enzyme Phosphodiesterase Type 4 (PDE4) . PDE4 plays a crucial role in modulating intracellular levels of cyclic adenosine monophosphate (cAMP), an important second messenger involved in a variety of physiological processes.
Mode of Action
7,8-Dihydro-1,6-naphthyridin-5(6H)-one interacts with PDE4 by binding to the enzyme’s metal-binding pocket and occupying the solvent-filled pocket . This inhibits the enzymatic activity of PDE4, leading to an increase in intracellular cAMP levels .
Biochemical Pathways
The increase in cAMP levels affects multiple biochemical pathways. Elevated cAMP can activate Protein Kinase A (PKA), which then phosphorylates a variety of target proteins, leading to changes in cell function . This can result in effects such as relaxation of smooth muscle, inhibition of inflammatory cell function, and modulation of central nervous system function .
Pharmacokinetics
The pharmacokinetic properties of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one are influenced by its low aqueous solubility . This characteristic is part of a strategy for lung retention and long duration of action .
Result of Action
The molecular and cellular effects of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one’s action include increased intracellular cAMP levels, activation of PKA, and phosphorylation of target proteins . These changes can lead to physiological effects such as smooth muscle relaxation and inhibition of inflammatory cell function .
Action Environment
The action, efficacy, and stability of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one can be influenced by environmental factors such as the method of administration . For instance, despite sustained lung levels, dry powder administration performed much less well and without proper dose–response, highlighting clear differences between the two formulations . This indicates a deficiency in the low aqueous solubility strategy for long duration lung efficacy .
Propiedades
IUPAC Name |
7,8-dihydro-6H-1,6-naphthyridin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h1-2,4H,3,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQAXMJLFPXZAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436390 | |
Record name | 7,8-Dihydro-1,6-naphthyridin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dihydro-1,6-naphthyridin-5(6H)-one | |
CAS RN |
155058-02-9 | |
Record name | 7,8-Dihydro-1,6-naphthyridin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.